molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1266970
CAS RN: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
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Patent
US07582773B2

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (5.398 g, 24.15 mmol) was reacted with cyclohexanone (2.257 g, 23 mmol) in ethanol (60 ml) to give the product (4.871 g, 19.473 mmol, 85%) as a white solid, mp 148-151° C. 1H NMR (DMSO-d6) δ 1.74-1.83 (m, 4H), 2.57 (t, J=6.0 Hz, 2H), 2.68 (t, J=5.7 Hz, 2H), 7.06 (dd, J=1.8, 8.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 10.84 (s, 1H); [ESI(−)], m/z 248/250 (M−H)−.
Quantity
5.398 g
Type
reactant
Reaction Step One
Quantity
2.257 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>C(O)C>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:12]1[CH2:13][CH2:14][CH2:15][CH2:16][C:11]2=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.398 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
2.257 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=3CCCCC3NC2=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.473 mmol
AMOUNT: MASS 4.871 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.